

Canertinib clinical response vs other TKIs

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Compound Focus: Canertinib

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Comparison of Selected EGFR-TKIs in NSCLC

The table below summarizes key clinical data for several EGFR TKIs, though it does not include **Canertinib**.

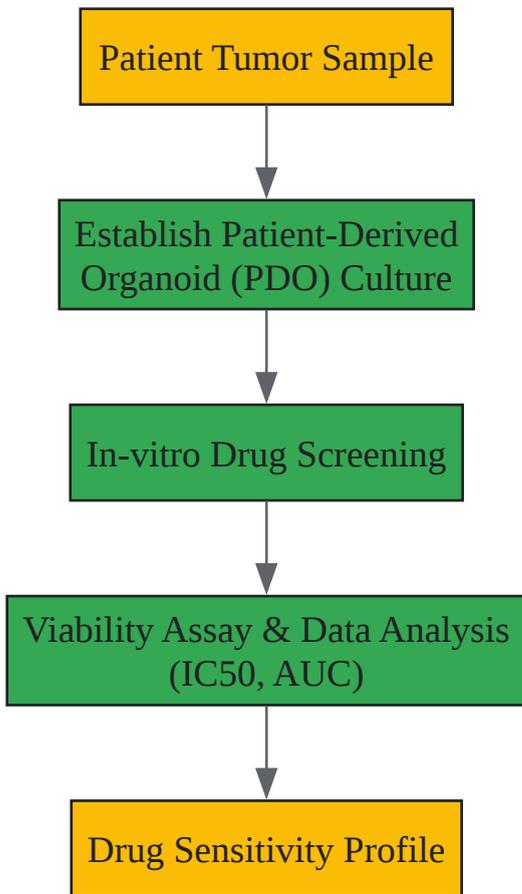
TKI Name (Generation)	Key Molecular Targets	Representative Trial(s)	Reported Efficacy (PFS in months)	Common Adverse Events
Gefitinib (1st)	EGFR (reversible) [1]	IPASS [2] [3]	Superior PFS vs. chemotherapy (HR 0.48) [2] [3]	Rash, diarrhea, hepatotoxicity [2]
Erlotinib (1st)	EGFR (reversible) [1]	EURTAC, OPTIMAL [1]	Superior PFS vs. chemotherapy [1]	Rash, diarrhea, stomatitis [2]
Afatinib (2nd)	EGFR, HER2, HER4 (irreversible) [1]	LUX-Lung 3, 6, 7 [1]	Improved PFS vs. chemo; Improved PFS vs. gefitinib [1]	Diarrhea, rash, dry skin, paronychia [1] [4]
Osimertinib (3rd)	EGFR-TKI sensitizing & T790M mutations [1] [2]	AURA, FLAURA [1] [2] [4]	PFS: 18.9 mos (FLAURA, 1L) [2] [3]; PFS: 11.0-12.3 mos (AURA, 2L) [4]	Diarrhea, rash, dry skin; QT prolongation [2] [4]

TKI Name (Generation)	Key Molecular Targets	Representative Trial(s)	Reported Efficacy (PFS in months)	Common Adverse Events
Dacomitinib (2nd)	EGFR (irreversible) [1]	-	Improved PFS vs. gefitinib [1]	-

Insights from Related Preclinical and Clinical Studies

While clinical data for **Canertinib** is absent from the results, research on other TKIs provides context on common resistance mechanisms and preclinical evaluation methods.

- **Mechanism of Action and Resistance:** A central theme in TKI therapy is the development of resistance. A key mechanism is the acquisition of the **T790M "gatekeeper" mutation** in the EGFR gene, which is a common reason for treatment failure with 1st and 2nd-generation TKIs [1] [5]. Osimertinib was specifically developed to target this mutation [1] [4]. Other resistance mechanisms include **MET amplification, HER2 amplification, and histological transformation** (e.g., to small cell lung cancer) [2].
- **Preclinical Models for Drug Evaluation: Patient-derived tumor organoids (PDOs)** are increasingly used in translational research for drug sensitivity testing. These 3D cell cultures recapitulate the original tumor's genetics and phenotype better than traditional 2D cultures. Key metrics in these assays include the **half-maximal inhibitory concentration (IC50)** and the **area under the dose-response curve (AUC)** [6]. The following diagram illustrates a generalized workflow for such preclinical drug testing.



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